molecular formula C10H13NO B3381019 4-Phenyl-1,3-oxazinane CAS No. 2137559-66-9

4-Phenyl-1,3-oxazinane

Cat. No. B3381019
CAS RN: 2137559-66-9
M. Wt: 163.22 g/mol
InChI Key: XVACPNIMOZAZCJ-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-oxazinane , also known as 4-phenylmorpholine , is a six-membered cyclic urethane heterocycle. It possesses a phenyl group attached to the oxazinane ring. This class of compounds has garnered significant interest due to its presence in bioactive natural products and pharmaceutical molecules. Notable examples include the anti-HIV drug Efavirenz and the potent anticancer agent Maytansine, along with its synthetic derivatives. Oxazinanones are also valuable synthetic intermediates in fine chemicals, cosmetics, and pesticides .


Synthesis Analysis

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, leads to the formation of 1,3-oxazinane-2,5-diones. The reaction proceeds under metal-free conditions and employs eco-friendly silica-supported HClO4 as the catalyst, with methanol as the solvent. This protocol enables the short synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%). The simplicity of the set-up and the greener approach make this method attractive .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,3-oxazinane consists of a six-membered ring containing an oxygen atom and a nitrogen atom. The phenyl group is attached to one of the ring carbons. The arrangement of atoms within the ring contributes to its biological activity and reactivity .


Chemical Reactions Analysis

Various synthetic methods exist for constructing 1,3-oxazinan-2-one rings. These include reactions involving CO2, urea, isocyanates, haloalkyl isocyanates, iodine-mediated processes, gold-catalyzed reactions, Pd/sulfoxide-catalyzed C-H amination, intramolecular Michael additions, and more. Each method offers distinct advantages and limitations, depending on the specific substrate and desired product .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions is crucial for storage and shelf life .

Scientific Research Applications

  • Synthesis and Mechanism Studies :

    • The synthesis of 1,3-oxazinane, including its 4-phenyl variant, can be achieved through reactions like the Prins reaction and aminomethylation. For instance, 3,6-dimethyl-6-phenyl-1,3-oxazinane is formed from α-methylstyrene, formaldehyde, and amines in aqueous medium, involving transformations of 4-methyl-4-phenyl-1,3-dioxane (Fattakhov, Talipov, & Talipova, 2018).
  • Synthesis of β-Amino Acids :

    • The 4-substituted-1,3-oxazinan-6-one scaffold, including the 4-phenyl variant, has been used for the diastereoselective synthesis of cyclic β2,3-amino acids. This involves enolate chemistry to alkylate oxazinan-6-ones with various alkenyl electrophiles, followed by ring closing metathesis and conversion into β-amino acid derivatives (Sleebs, Nguyen, & Hughes, 2013).
  • Electrooxidative Cyclization :

    • Novel 2-aryl-1,3-oxazinane derivatives, potentially including 4-phenyl variants, can be synthesized using electrooxidative methods from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols. This method significantly increases yields with the use of catalytic amounts of iodide ions (Okimoto et al., 2012).
  • Synthesis of Biologically Significant Molecules :

    • The synthesis of 5-phenylthio-1,3-oxazinan-4-ones through a hetero Diels–Alder strategy has been demonstrated. These cycloadducts serve as intermediates for the synthesis of 1,3-aminoalcohols, which are valuable in preparing biologically significant molecules like Duloxetines and Fluoxetines (Panunzio et al., 2006).

Safety and Hazards

  • Handling Precautions : Proper protective measures should be followed when working with this compound .

Future Directions

  • Applications : Identify new applications beyond pharmaceuticals and fine chemicals .

properties

IUPAC Name

4-phenyl-1,3-oxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVACPNIMOZAZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCNC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,3-oxazinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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